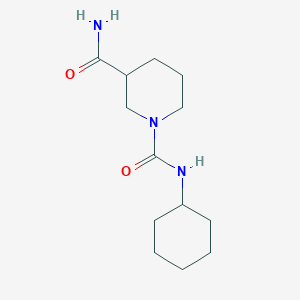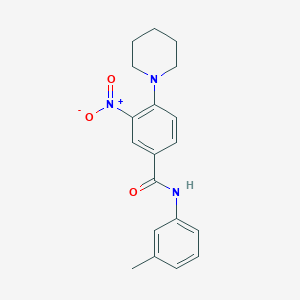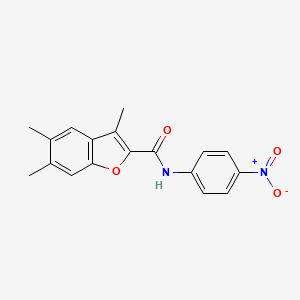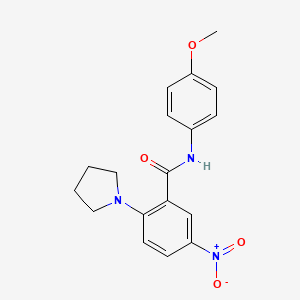
N~1~-cyclohexyl-1,3-piperidinedicarboxamide
Overview
Description
N~1~-cyclohexyl-1,3-piperidinedicarboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience. It is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the brain. The inhibition of this enzyme leads to an increase in the levels of GABA, which can have significant effects on brain function and behavior.
Mechanism of Action
N~1~-cyclohexyl-1,3-piperidinedicarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. This leads to an increase in the levels of GABA in the brain, which can have significant effects on brain function and behavior. GABA is the main inhibitory neurotransmitter in the brain, and its role is to reduce the activity of neurons, thereby regulating brain activity and preventing overexcitation.
Biochemical and Physiological Effects:
The increase in GABA levels caused by N~1~-cyclohexyl-1,3-piperidinedicarboxamide can have significant effects on brain function and behavior. GABA is involved in a wide range of physiological processes, including sleep, anxiety, and pain perception. The compound has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, N~1~-cyclohexyl-1,3-piperidinedicarboxamide has been found to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential in the treatment of substance abuse disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~1~-cyclohexyl-1,3-piperidinedicarboxamide is its high potency and selectivity for GABA transaminase inhibition. This makes it an ideal tool for studying the role of GABA in various physiological and pathological processes. However, the compound is relatively unstable and has a short half-life, which can make it challenging to use in certain experimental settings.
Future Directions
There are several future directions for research on N~1~-cyclohexyl-1,3-piperidinedicarboxamide. One area of interest is the potential therapeutic applications of the compound in neurological disorders such as epilepsy, anxiety, and addiction. Clinical trials are currently underway to evaluate the safety and efficacy of N~1~-cyclohexyl-1,3-piperidinedicarboxamide in humans, and the results of these studies will provide valuable information on its potential as a therapeutic agent. Another area of interest is the development of more stable and long-lasting analogs of N~1~-cyclohexyl-1,3-piperidinedicarboxamide, which could overcome some of the limitations of the current compound and make it more useful for experimental and clinical applications. Finally, further research is needed to better understand the mechanisms underlying the effects of N~1~-cyclohexyl-1,3-piperidinedicarboxamide on GABAergic neurotransmission and how these effects can be harnessed for therapeutic purposes.
Conclusion:
In conclusion, N~1~-cyclohexyl-1,3-piperidinedicarboxamide is a potent inhibitor of GABA transaminase that has significant potential for the treatment of neurological disorders such as epilepsy, anxiety, and addiction. The compound has been extensively studied in preclinical models, and clinical trials are currently underway to evaluate its safety and efficacy in humans. While there are some limitations to its use in experimental settings, N~1~-cyclohexyl-1,3-piperidinedicarboxamide remains an important tool for studying the role of GABA in brain function and behavior, and its future applications in the field of neuroscience are promising.
Scientific Research Applications
N~1~-cyclohexyl-1,3-piperidinedicarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. The compound has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
properties
IUPAC Name |
1-N-cyclohexylpiperidine-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c14-12(17)10-5-4-8-16(9-10)13(18)15-11-6-2-1-3-7-11/h10-11H,1-9H2,(H2,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJCWEVBSAQHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCCC(C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-cyclohexyl-1,3-piperidinedicarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-bromo-6-fluoro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4087113.png)
![2-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4087117.png)
![2-amino-4-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4087122.png)
![2-[5-(4-ethyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4087129.png)
![2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4087134.png)
![N-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-3,5-diethoxybenzamide](/img/structure/B4087138.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide](/img/structure/B4087156.png)
![5-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087170.png)
![N-bicyclo[2.2.1]hept-2-yl-5-bromo-2-thiophenesulfonamide](/img/structure/B4087175.png)
![methyl 2-[1-(4-ethoxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4087181.png)

![7-(2-methoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087206.png)

